An In-Depth Technical Guide to 2-Butoxy-4,6-dichloro-1,3,5-triazine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Butoxy-4,6-dichloro-1,3,5-triazine: Properties, Reactivity, and Applications
Introduction: The Versatile Triazine Scaffold
In the landscape of modern medicinal chemistry and materials science, the 1,3,5-triazine core stands out as a privileged scaffold. Its unique electronic properties and trifunctional nature allow for the precise, stepwise introduction of diverse functionalities. Among its many derivatives, 2-Butoxy-4,6-dichloro-1,3,5-triazine has emerged as a particularly valuable intermediate. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of the butoxy group modulates the reactivity of the two remaining chlorine atoms, making this molecule an ideal starting point for constructing complex molecular architectures with controlled precision.
Molecular Structure and Physicochemical Properties
2-Butoxy-4,6-dichloro-1,3,5-triazine is an asymmetrical triazine derivative. The core of the molecule is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This electron-deficient ring system is key to its reactivity. The butoxy group, an electron-donating substituent, and the two electron-withdrawing chloro groups create a unique electronic environment that dictates the molecule's chemical behavior.
Caption: Molecular structure of 2-Butoxy-4,6-dichloro-1,3,5-triazine.
The key physicochemical properties of this compound are summarized below. As a liquid at room temperature, it is often handled as a solution in an appropriate organic solvent for synthetic transformations.
| Property | Value | Source |
| CAS Number | 13838-32-9 | [1] |
| Molecular Formula | C₇H₉Cl₂N₃O | [2] |
| Molecular Weight | 222.07 g/mol | [2] |
| Physical State | Liquid | [1] |
| Monoisotopic Mass | 221.01227 Da | [3] |
| Predicted XlogP | 3.5 | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Synthesis and Purification
The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines is the sequential functionalization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4] This precursor is inexpensive and highly reactive. The key to synthesizing 2-Butoxy-4,6-dichloro-1,3,5-triazine lies in exploiting the differential reactivity of the three chlorine atoms, which can be selectively substituted at different temperatures.
The first chlorine atom is highly susceptible to nucleophilic attack and can be displaced at low temperatures (0–5 °C). The second substitution requires moderately increased temperatures (typically room temperature), and the third requires more forcing conditions, such as heating or reflux.[5] This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles.
Caption: General workflow for the synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine.
Experimental Protocol: Synthesis
-
Caution: Cyanuric chloride is a lachrymator and can cause skin burns. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
Preparation: To a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyanuric chloride (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the resulting solution to 0–5 °C using an ice bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of 1-butanol (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.) in anhydrous THF.
-
Reaction: Add the butanol/DIPEA solution dropwise to the cooled cyanuric chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction mixture at 0–5 °C for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Core Reactivity: A Tale of Two Chlorines
The synthetic utility of 2-Butoxy-4,6-dichloro-1,3,5-triazine stems from the differential reactivity of its two remaining chlorine atoms. The butoxy group, being an oxygen-linked substituent, is electron-donating through resonance but slightly electron-withdrawing through induction. This substitution deactivates the triazine ring towards further nucleophilic aromatic substitution (SNAr) compared to the parent cyanuric chloride.
Consequently, the displacement of the second chlorine atom requires more elevated temperatures (e.g., room temperature to 40 °C) than the first. The final chlorine atom is the most difficult to displace, often requiring heating or reflux conditions.[5] This predictable, stepwise reactivity allows for the selective introduction of two different nucleophiles, making it an ideal scaffold for building combinatorial libraries. A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the chlorine atoms.[7]
Caption: Sequential nucleophilic substitution pathway on the triazine core.
Spectroscopic Characterization
Confirming the identity and purity of 2-Butoxy-4,6-dichloro-1,3,5-triazine and its subsequent products is crucial. This is typically achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butoxy group: a triplet around 4.4-4.6 ppm (-O-CH₂ -), a multiplet around 1.7-1.9 ppm (-CH₂-), a multiplet around 1.4-1.6 ppm (-CH₂-), and a triplet around 0.9-1.0 ppm (-CH₃). |
| ¹³C NMR | Signals for the triazine ring carbons appearing in the range of 170-175 ppm. Signals for the butoxy group carbons will be observed upfield, typically with the -O-CH₂ carbon around 70 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 222.0195, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[3] |
| IR Spectroscopy | Characteristic C=N stretching vibrations for the triazine ring in the 1500-1600 cm⁻¹ region, and C-O stretching around 1250-1300 cm⁻¹. |
Note: Exact chemical shifts (δ) can vary based on the solvent and instrument used. The values provided are estimates based on analogous structures.[8]
Applications in Drug Development and Bioconjugation
The 1,3,5-triazine scaffold is a cornerstone in various drug discovery programs, including anticancer, anti-inflammatory, and antimalarial research.[7] The ability to readily synthesize libraries of compounds by reacting 2-Butoxy-4,6-dichloro-1,3,5-triazine with diverse sets of amines, thiols, or other nucleophiles makes it an invaluable tool for structure-activity relationship (SAR) studies.
Furthermore, its reactive nature makes it suitable for use as a covalent linker in bioconjugation chemistry. The dichlorotriazine moiety can form stable covalent bonds with nucleophilic groups on biomolecules, such as the ε-amino group of lysine residues in proteins. This allows for the attachment of reporter molecules, drugs, or other probes to biological targets.
Hypothetical Protocol: Protein Labeling
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate or borate buffer) at a pH of 8.0-9.0 to ensure the lysine residues are deprotonated and nucleophilic.
-
Reagent Preparation: Dissolve 2-Butoxy-4,6-dichloro-1,3,5-triazine (or a derivative where one chlorine has been replaced with a payload molecule) in a minimal amount of a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add the triazine solution to the protein solution in a 5- to 20-fold molar excess. Allow the reaction to proceed at room temperature or 4 °C for several hours to overnight with gentle stirring.
-
Purification: Remove the unreacted triazine reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy if the attached molecule is a chromophore.
Safety and Handling
As a reactive chemical intermediate, 2-Butoxy-4,6-dichloro-1,3,5-triazine must be handled with care.
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[1] All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Conclusion
2-Butoxy-4,6-dichloro-1,3,5-triazine is a highly versatile and synthetically valuable building block. Its defining feature is the temperature-dependent, differential reactivity of its two chlorine atoms, which enables the controlled and sequential introduction of a wide array of chemical functionalities. This property, combined with the stable triazine core, makes it an exceptional scaffold for generating compound libraries for drug discovery and a reliable linker for bioconjugation applications. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage the power of triazine chemistry in their research.
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